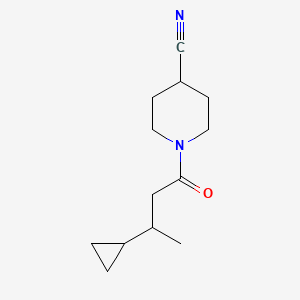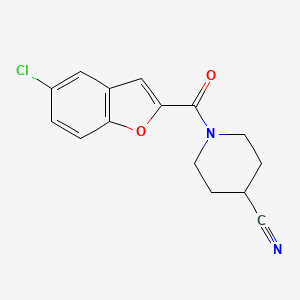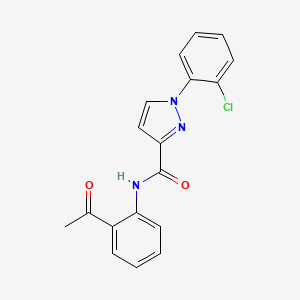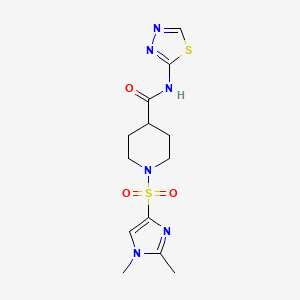
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a valuable tool for understanding the signaling pathways involved in cancer progression.
Wirkmechanismus
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide targets the PI3K/Akt/mTOR signaling pathway, which is a critical pathway involved in cancer progression. The compound binds to the ATP-binding site of PI3K, inhibiting its activity and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of the PI3K/Akt/mTOR pathway by this compound has several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments is its specificity for the PI3K/Akt/mTOR pathway. This allows researchers to study the effects of inhibiting this pathway in cancer cells without affecting other signaling pathways. However, one limitation of the compound is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide, including:
1. Further preclinical studies to evaluate the efficacy of the compound in different types of cancer.
2. Development of more potent and soluble analogs of the compound.
3. Combination therapy studies to evaluate the potential of using the compound in combination with other cancer treatments.
4. Studies to evaluate the potential of the compound in other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its unique mechanism of action and specificity for the PI3K/Akt/mTOR pathway make it a valuable tool for understanding the signaling pathways involved in cancer progression. Further research is needed to fully evaluate the potential of the compound in cancer treatment and other diseases.
Synthesemethoden
The synthesis of 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide involves several steps, including the coupling of 6-pyrazol-1-ylpyridin-3-amine and 4-cyclopentylsulfonyl chloride, followed by the addition of benzoyl chloride. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential use in cancer treatment, particularly in the treatment of breast and lung cancers. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
Eigenschaften
IUPAC Name |
4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(23-16-8-11-19(21-14-16)24-13-3-12-22-24)15-6-9-18(10-7-15)28(26,27)17-4-1-2-5-17/h3,6-14,17H,1-2,4-5H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLAMOSGUQLEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone](/img/structure/B7536237.png)



![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B7536274.png)
![2-(benzimidazol-1-yl)-1-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7536284.png)

![N,N-dimethyl-2-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoylamino]propanamide](/img/structure/B7536294.png)


![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536314.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7536326.png)